molecular formula C25H31FO9 B13428495 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate) CAS No. 2561-01-5

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate)

Cat. No.: B13428495
CAS No.: 2561-01-5
M. Wt: 494.5 g/mol
InChI Key: LANLTRZXAVUOPI-OKKOOQLDSA-N
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Description

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate) is a synthetic glucocorticoid steroid. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate) typically involves multiple steps starting from a suitable steroid precursor. The process includes fluorination, hydroxylation, and succinate esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency, efficiency, and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate) is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is utilized in:

    Chemistry: As a reference standard in analytical chemistry.

    Biology: To study the effects of glucocorticoids on cellular processes.

    Medicine: In the development of new therapeutic agents for inflammatory and autoimmune diseases.

    Industry: As an active pharmaceutical ingredient in various formulations.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The resulting changes in gene expression lead to reduced production of pro-inflammatory cytokines and other mediators of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Another potent synthetic glucocorticoid with similar anti-inflammatory properties.

    Prednisolone: A commonly used glucocorticoid with a slightly different structure and pharmacokinetic profile.

    Hydrocortisone: A naturally occurring glucocorticoid with less potency compared to synthetic analogs.

Uniqueness

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate) is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and duration of action compared to other glucocorticoids.

Properties

CAS No.

2561-01-5

Molecular Formula

C25H31FO9

Molecular Weight

494.5 g/mol

IUPAC Name

4-[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H31FO9/c1-22-8-7-14(27)9-13(22)3-4-15-16-10-17(28)25(34,23(16,2)11-18(29)24(15,22)26)19(30)12-35-21(33)6-5-20(31)32/h7-9,15-18,28-29,34H,3-6,10-12H2,1-2H3,(H,31,32)/t15-,16-,17+,18-,22-,23-,24-,25-/m0/s1

InChI Key

LANLTRZXAVUOPI-OKKOOQLDSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)COC(=O)CCC(=O)O)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)COC(=O)CCC(=O)O)O)O)CCC4=CC(=O)C=CC43C)F)O

Origin of Product

United States

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